3-Fluoro-4-iodopyridin-2-amine
Description
3-Fluoro-4-iodopyridin-2-amine (CAS: 1269440-67-6) is a halogenated pyridine derivative with a molecular formula of C₅H₄FIN₂ (InChIKey: MJZYEINWKVOZEE-UHFFFAOYSA-N) . The compound features a pyridine ring substituted with fluorine at position 3, iodine at position 4, and an amino group at position 2 (SMILES: IC₁=C(C=CN=C₁N)F) . However, critical physicochemical data such as melting point, boiling point, and density remain unreported in the available literature.
Properties
IUPAC Name |
3-fluoro-4-iodopyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FIN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDRHBMMPKFNLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269440-67-6 | |
| Record name | 3-fluoro-4-iodopyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-iodopyridin-2-amine typically involves halogenation and amination reactions. One common method is the halogen exchange reaction, where a fluorine atom is introduced into a pyridine ring already containing an iodine atom. This can be achieved using reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-iodopyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-fluoro-4-azidopyridin-2-amine or 3-fluoro-4-cyanopyridin-2-amine can be formed.
Coupling Products: The Suzuki-Miyaura coupling can yield various biaryl compounds.
Scientific Research Applications
3-Fluoro-4-iodopyridin-2-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-iodopyridin-2-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Variations
The reactivity and applications of pyridine derivatives are highly influenced by substituent positions and halogen types. Key analogs include:
3-Chloro-4-Iodopyridin-2-Amine
- Molecular Formula : C₅H₄ClIN₂
- Substituents : Cl (position 3), I (position 4), NH₂ (position 2).
- Properties : Boiling point = 308.9°C; density = 2.139 g/cm³ .
- Key Differences: Replacing fluorine with chlorine increases molecular weight and alters electronic properties.
4-Iodo-5-(Trifluoromethyl)pyridin-2-amine
- Molecular Formula : C₆H₄F₃IN₂
- Substituents : CF₃ (position 5), I (position 4), NH₂ (position 2) .
- Key Differences : The trifluoromethyl group at position 5 introduces strong electron-withdrawing effects and lipophilicity, which could improve membrane permeability in drug candidates.
5-Fluoro-3-Iodopyridin-2-amine
Physicochemical Properties
Biological Activity
3-Fluoro-4-iodopyridin-2-amine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, emphasizing its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHFIN
Molecular Weight: 238.003 g/mol
CAS Number: 1269440-67-6
The compound features a pyridine ring with a fluorine atom at the 3-position and an iodine atom at the 4-position, along with an amino group at the 2-position. These substitutions influence its electronic properties and biological interactions.
The biological activity of this compound is primarily due to its ability to interact with various biological targets:
- Enzyme Inhibition: The amino group can form hydrogen bonds with target enzymes, enhancing binding affinity. This property is critical in designing inhibitors for enzymes involved in disease processes.
- Receptor Modulation: The halogen atoms (fluorine and iodine) can alter the electronic density on the pyridine ring, affecting how the compound interacts with receptors, potentially leading to agonistic or antagonistic effects.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. The unique structure allows for enhanced interaction with microbial enzymes, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
Preliminary investigations suggest that this compound may have anticancer properties. Its ability to inhibit specific cancer-related pathways could position it as a lead compound in cancer therapy research.
Neuropharmacological Effects
Research indicates potential neuropharmacological effects, particularly in modulating pathways related to neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.
Comparative Analysis with Similar Compounds
| Compound | Substitutions | Notable Activities |
|---|---|---|
| This compound | F at 3, I at 4, NH at 2 | Antimicrobial, anticancer, neuropharmacological |
| 5-Fluoro-4-iodopyridin-2-amine | F at 5, I at 4, NH at 2 | Similar activities; explored for different enzyme targets |
| 6-Fluoro-4-iodopyridin-2-amine | F at 6, I at 4, NH at 2 | Potentially lower activity due to steric hindrance |
Case Studies and Research Findings
- Antimicrobial Studies: A study published in Scientific Reports highlighted the antimicrobial efficacy of halogenated pyridines against various bacterial strains, suggesting that structural modifications could enhance potency .
- Anticancer Activity: Research published in MDPI demonstrated that halogenated pyridines significantly reduced cell viability in cancer cell lines through apoptosis induction . The IC values indicated promising anticancer activity comparable to established chemotherapeutics.
- Neuropharmacological Applications: A study on neuroprotective effects indicated that compounds similar to this compound showed improved metabolic stability and enhanced binding affinity to neuronal receptors .
Q & A
Q. What are the common synthetic routes for preparing 3-Fluoro-4-iodopyridin-2-amine, and what are the critical reaction conditions to consider?
- Methodological Answer : The synthesis typically involves halogenation of a pyridine precursor. A plausible route starts with 3-fluoropyridin-2-amine, where iodination at the 4-position is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) . Key conditions include:
- Temperature control (0–25°C) to prevent over-iodination.
- Solvent selection (e.g., dichloromethane or acetonitrile) to stabilize reactive intermediates.
- Purification via column chromatography or recrystallization to isolate the product from by-products like di-iodinated analogs .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers look for?
- Methodological Answer :
- ¹H/¹³C NMR : The fluorine substituent causes deshielding of adjacent protons (e.g., H-5) and split peaks due to coupling (³J~15–20 Hz). Iodine’s heavy atom effect broadens nearby proton signals .
- IR Spectroscopy : Look for N-H stretching (~3400 cm⁻¹) and C-F vibrations (~1200–1100 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : The molecular ion [M+H]⁺ should match the molecular weight (265.98 g/mol). Fragmentation patterns may include loss of I (127 amu) or NH₂ (16 amu) .
Q. In what areas of medicinal chemistry is this compound primarily utilized, and what specific roles do the fluorine and iodine substituents play in these applications?
- Methodological Answer : This compound is explored as a pharmacophore in kinase inhibitors and CYP450 modulators .
- Fluorine : Enhances metabolic stability and membrane permeability via hydrophobic interactions.
- Iodine : Serves as a handle for further functionalization (e.g., Suzuki coupling) or as a heavy atom in crystallography.
Studies often use it to synthesize analogs for structure-activity relationship (SAR) profiling .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of iodination in the synthesis of this compound to minimize by-products?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer iodination to the 4-position .
- Catalytic Systems : Use Pd/Cu-mediated reactions for directed ortho-iodination, leveraging the fluorine’s electronic effects .
- Kinetic Monitoring : Employ in-situ FTIR or HPLC to track reaction progress and terminate before di-iodination occurs .
Q. What strategies are recommended for analyzing contradictory data regarding the biological activity of halogenated pyridin-amines like this compound in different assay systems?
- Methodological Answer :
- Assay Replication : Repeat assays under standardized conditions (e.g., pH, temperature) to rule out environmental variability .
- Orthogonal Assays : Validate results using complementary techniques (e.g., fluorescence polarization for binding affinity vs. enzymatic activity assays) .
- Computational Docking : Compare binding poses in different protein conformations to explain divergent activities .
Q. How can computational chemistry methods be applied to predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- DFT Calculations : Model the compound’s electrostatic potential to identify nucleophilic/electrophilic sites for reactivity predictions .
- Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., kinases) to assess stability of interactions over time .
- QSAR Models : Train models using datasets of similar halogenated pyridines to forecast bioactivity and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
